2-Chloro-5-(1-chloroethyl)thiophene 2-Chloro-5-(1-chloroethyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17787554
InChI: InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3
SMILES:
Molecular Formula: C6H6Cl2S
Molecular Weight: 181.08 g/mol

2-Chloro-5-(1-chloroethyl)thiophene

CAS No.:

Cat. No.: VC17787554

Molecular Formula: C6H6Cl2S

Molecular Weight: 181.08 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(1-chloroethyl)thiophene -

Specification

Molecular Formula C6H6Cl2S
Molecular Weight 181.08 g/mol
IUPAC Name 2-chloro-5-(1-chloroethyl)thiophene
Standard InChI InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3
Standard InChI Key ZXZAJCQGPFBGCD-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(S1)Cl)Cl

Introduction

Key Findings

2-Chloro-5-(1-chloroethyl)thiophene (CAS: 106341-45-1) is a chlorinated thiophene derivative with limited documented research. This compound features a thiophene ring substituted at the 2-position with chlorine and at the 5-position with a 1-chloroethyl group (-CHClCH₃). Its molecular formula is C₆H₆Cl₂S, with a molecular weight of 181.08 g/mol and a purity of ≥95% . While direct studies on this compound are scarce, insights can be drawn from structurally related chlorinated thiophenes and synthesis methodologies.

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with two chlorine substituents:

  • Position 2: Directly bonded chlorine atom.

  • Position 5: 1-Chloroethyl group (-CHClCH₃), where chlorine is attached to the first carbon of the ethyl chain.

This arrangement creates a secondary chloride at the 1-chloroethyl group, influencing reactivity compared to primary chlorides (e.g., chloromethyl analogs) .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₆H₆Cl₂S
Molecular Weight181.08 g/mol
SMILES NotationClC1=CC=C(S1)C(Cl)C-
Key Functional GroupsAromatic thiophene, Cl, -CHClCH₃-

Synthesis and Reaction Pathways

Chlorination of Hydroxyethyl Precursors

A route similar to the synthesis of 2-(chloromethyl)thiophene (CAS: 765-50-4) could be adapted :

  • Start with 5-(1-hydroxyethyl)thiophene.

  • Treat with a chlorinating agent (e.g., SOCl₂, PCl₅, or MsCl) in the presence of a base (e.g., diisopropylethylamine).

  • Purify via solvent extraction or crystallization.

Example Reaction:

5-(1-hydroxyethyl)thiophene+MsClDIEA, DCM2-chloro-5-(1-chloroethyl)thiophene+byproducts\text{5-(1-hydroxyethyl)thiophene} + \text{MsCl} \xrightarrow{\text{DIEA, DCM}} \text{2-chloro-5-(1-chloroethyl)thiophene} + \text{byproducts}

This method mirrors the mesylation-chlorination approach used for 2-(chloromethyl)thiophene, yielding a light brown oil with minimal purification .

Friedel-Crafts Alkylation

  • Introduce the 1-chloroethyl group via electrophilic substitution on 2-chlorothiophene.

  • Challenges include thiophene’s lower reactivity compared to benzene and potential side reactions.

Reaction Conditions and Yields

Data from related chlorothiophenes suggest:

  • Temperature: Reactions often proceed at 0–25°C .

  • Solvents: Dichloromethane (DCM) or acetonitrile .

  • Yields: ~70–90% for analogous compounds .

Physicochemical Properties

Predicted Properties

While experimental data for 2-chloro-5-(1-chloroethyl)thiophene is limited, comparisons to similar compounds provide estimates:

Table 2: Comparative Physicochemical Data

Property2-Chloro-5-(1-chloroethyl)thiophene (Predicted)2-Chloro-5-(chloromethyl)thiophene
Molecular Weight181.08 g/mol167.06 g/mol
Boiling Point~200–220°C (est.)192°C (est.)
SolubilityLow in water; soluble in organic solventsLow in water
Collision Cross Section (CCS)~140–150 Ų (est. for [M+H]⁺)129.6 Ų ([M+H]⁺)

Stability and Reactivity

  • Thermal Stability: Likely stable at room temperature but may decompose at elevated temperatures.

  • Reactivity:

    • The secondary chloride in the 1-chloroethyl group may undergo elimination to form 5-vinyl-2-chlorothiophene under basic conditions.

    • Nucleophilic substitution (e.g., with amines) is possible but less favored due to steric hindrance.

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